Ethyl 3-bromo-2-hydroxybenzoate
Overview
Description
Ethyl 3-bromo-2-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO3 . It is used in laboratory settings and is provided to researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact 3D structure may be viewed using specialized software .Scientific Research Applications
Chemical Synthesis and Modifications
Ethyl 3-bromo-2-hydroxybenzoate and its derivatives find application in chemical synthesis. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, which can be converted into various bromo-derivatives, demonstrates the versatility of such compounds in chemical modifications (Chapman et al., 1971). Similarly, derivatives like ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, synthesized using this compound, highlight its role in creating complex chemical structures (Pokhodylo & Obushak, 2019).
Catalysis and Synthesis Efficiency
This compound is also significant in catalysis. A study demonstrates the catalyzed synthesis of ethyl p-hydroxybenzoate using nanosolid superacid, showcasing its efficacy in esterification processes (Zhu Wan-ren, 2008). Moreover, its role in optimizing synthesis efficiency is evident in studies investigating its gas-phase enthalpies of formation, offering insights into its thermodynamic properties (Ledo et al., 2018).
Medicinal Chemistry and Drug Synthesis
In the realm of medicinal chemistry, this compound derivatives are utilized in the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates demonstrates its use in creating potential inhibitors for medical research (Frlan, Gobec, & Kikelj, 2007). Also, derivatives synthesized from ethyl paraben, a related compound, have shown promising anticancer activity in studies, underscoring the pharmaceutical relevance of these chemical structures (Han et al., 2020).
Safety and Hazards
Ethyl 3-bromo-2-hydroxybenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is recommended when handling this chemical .
Properties
IUPAC Name |
ethyl 3-bromo-2-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEZMWZBIXYRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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